n-((4-Methyl-1h-imidazol-2-yl)methyl)propan-1-amine
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Overview
Description
N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antidiabetic activities.
Industry: Utilized in the manufacture of pharmaceuticals, pesticides, and other chemical products
Mechanism of Action
The mechanism of action of N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: A similar compound with a methyl group attached to the nitrogen atom.
1-Methylimidazole: Another imidazole derivative with a methyl group at the nitrogen position.
Uniqueness
N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine is unique due to its specific substitution pattern and the presence of a propan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(5-methyl-1H-imidazol-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-6-8-10-5-7(2)11-8/h5,9H,3-4,6H2,1-2H3,(H,10,11) |
InChI Key |
CPQNCSSJDLUACE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC=C(N1)C |
Origin of Product |
United States |
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